molecular formula C15H18N2O3 B1398547 Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate CAS No. 1042693-50-4

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate

Cat. No. B1398547
M. Wt: 274.31 g/mol
InChI Key: KVDGVIDOAVMYIX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They are known for their diverse biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles, including Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate, often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate consists of a five-membered 1,3,4-oxadiazole ring substituted with a tert-butylphenyl group and an ethyl carboxylate group .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazoles are diverse and can lead to a variety of functionalized derivatives . The specific reactions of Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate are not detailed in the available literature.

Future Directions

The future directions for research on Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate and similar compounds involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes investigations into their activity as anticancer, antimicrobial, and antiviral agents .

properties

IUPAC Name

ethyl 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-5-19-14(18)13-16-12(17-20-13)10-6-8-11(9-7-10)15(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDGVIDOAVMYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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